2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1208639-77-3
VCID: VC3370900
InChI: InChI=1S/C12H14BrN3O2.ClH/c1-16-7-9(6-15-16)14-5-8-3-10(13)12(17)11(4-8)18-2;/h3-4,6-7,14,17H,5H2,1-2H3;1H
SMILES: CN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl
Molecular Formula: C12H15BrClN3O2
Molecular Weight: 348.62 g/mol

2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride

CAS No.: 1208639-77-3

Cat. No.: VC3370900

Molecular Formula: C12H15BrClN3O2

Molecular Weight: 348.62 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride - 1208639-77-3

Specification

CAS No. 1208639-77-3
Molecular Formula C12H15BrClN3O2
Molecular Weight 348.62 g/mol
IUPAC Name 2-bromo-6-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C12H14BrN3O2.ClH/c1-16-7-9(6-15-16)14-5-8-3-10(13)12(17)11(4-8)18-2;/h3-4,6-7,14,17H,5H2,1-2H3;1H
Standard InChI Key OLVDFJYHIVCZTB-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl
Canonical SMILES CN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl

Introduction

Chemical Structure and Classification

2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride belongs to the class of substituted phenols with heterocyclic attachments. The core structure features a phenol ring with four key substituents: a bromo group at position 2, a methoxy group at position 6, an aminomethyl linkage at position 4, and a 1-methyl-1H-pyrazol-4-yl group connected through the aminomethyl bridge. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

The structural components can be categorized as follows:

  • A substituted phenol core (2-bromo-6-methoxy-4-substituted phenol)

  • A methylated pyrazole heterocycle (1-methyl-1H-pyrazol-4-yl)

  • An aminomethyl linking group (-CH₂-NH-)

  • A hydrochloride salt form

The presence of both a phenol group and a pyrazole ring makes this compound particularly interesting from a medicinal chemistry perspective, as these moieties are commonly found in pharmacologically active compounds.

Structural Comparison with Related Compounds

While the searched literature does not directly reference the target compound, structural insights can be derived from related compounds such as 2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol, which shares significant structural similarities but lacks the bromo substituent at position 2. The molecular structure of our target compound can be compared to other pyrazole derivatives documented in chemical databases and research literature.

Table 1.1: Structural Comparison with Related Compounds

Compound NameCore StructureKey Differentiating Features
2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol HClBrominated methoxyphenolBromo at position 2, methoxy at position 6, HCl salt
2-Methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenolMethoxyphenolLacks bromo substituent, different methoxy position
Various pyrazole-chromone hybridsChromone-pyrazoleContains chromone structure instead of phenol core

Physical and Chemical Properties

The physical and chemical properties of 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride can be inferred based on its chemical structure and comparison with analogous compounds.

General Properties

The target compound likely appears as a crystalline solid at room temperature, which is characteristic of many phenolic compounds with heterocyclic substituents in hydrochloride salt form. The presence of the hydrochloride moiety significantly affects its solubility profile, enhancing solubility in polar solvents such as water, methanol, and ethanol, while decreasing solubility in non-polar solvents.

Table 2.1: Estimated Physical Properties

PropertyDescriptionBasis for Estimation
Physical StateCrystalline solidCommon for similar heterocyclic compounds
ColorWhite to off-whiteTypical for brominated phenolic compounds
SolubilitySoluble in polar solventsDue to hydrochloride salt formation
Melting PointLikely between 180-250°CBased on similar pyrazole derivatives

Chemical Reactivity

The chemical reactivity of this compound is determined by its functional groups:

  • The phenolic hydroxyl group can participate in hydrogen bonding and acid-base reactions, making it reactive toward electrophiles.

  • The methoxy group acts as an electron-donating substituent, increasing electron density in the aromatic ring.

  • The bromo substituent, being electron-withdrawing, can participate in various coupling reactions, particularly palladium-catalyzed cross-couplings similar to those used in the synthesis of related pyrazole derivatives .

  • The secondary amine linkage can undergo N-alkylation or acylation reactions, providing sites for further functionalization.

  • The pyrazole ring can participate in various reactions typical of aromatic heterocycles, including electrophilic substitution reactions and metallation .

Structural FeaturePotential Biological ActivitySupporting Evidence from Similar Compounds
Pyrazole ringAnti-inflammatory activityDocumented in several pyrazole derivatives
Brominated phenolAntimicrobial potentialCommon in bromophenol natural products
Methoxy groupEnhanced membrane permeabilityIncreases lipophilicity and cell penetration
Secondary amineHydrogen bond formation with targetsImportant for biological recognition

Research Applications

The compound may find applications in:

  • Medicinal chemistry research: As a building block or lead compound for developing therapeutic agents targeting inflammatory conditions.

  • Structure-activity relationship studies: To investigate the impact of bromination and methoxylation on biological activity compared to non-brominated analogs.

  • Chemical biology: As a potential probe to study specific biological pathways or protein targets.

Analytical Characterization

The analytical characterization of 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride would typically involve various spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Based on similar compounds, the following spectroscopic characteristics would be expected:

  • NMR Spectroscopy: Proton NMR would show characteristic signals for:

    • Aromatic protons of the phenol ring (δ ~6.5-7.5 ppm)

    • Pyrazole protons (δ ~7.5-8.0 ppm)

    • Methoxy protons (δ ~3.8-4.0 ppm)

    • N-methyl protons (δ ~3.7-3.9 ppm)

    • Aminomethyl protons (δ ~4.0-4.5 ppm)

  • Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis.

  • IR Spectroscopy: Would show characteristic peaks for:

    • O-H stretching (phenol)

    • N-H stretching (secondary amine)

    • C-O stretching (methoxy group)

    • C=N and C=C stretching (pyrazole ring)

Crystallographic Analysis

Crystal structure analysis, similar to that performed for related pyrazole compounds , would provide detailed information about:

  • Bond lengths and angles

  • Molecular conformation

  • Intermolecular interactions in the solid state

  • Packing arrangement

This information would be valuable for understanding structure-property relationships and potential binding interactions with biological targets.

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride requires consideration of its structural components and their potential contributions to biological activity.

Comparative SAR Analysis

The relationship between structure and activity can be better understood by comparing with similar compounds. For instance, the absence of the bromo group in 2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol would likely result in different electronic properties and potentially different biological activities.

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